3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Physicochemical profiling hydrogen-bond donor count Rule of Five

This oxime variant features a critical 5-oxime moiety absent in the ketone series, introducing hydrogen-bond donor capacity for differentiated target engagement. The para-methyl substitution alters lipophilicity and CYP liability profiles. Ideal for comparative dose-response profiling against the ketone parent MMV666021 and screening across orphan nuclear receptors. Also suitable for MAO-B selectivity lead optimization and parasitic bc₁ complex studies.

Molecular Formula C18H13N3O
Molecular Weight 287.322
CAS No. 861208-60-8
Cat. No. B2583297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
CAS861208-60-8
Molecular FormulaC18H13N3O
Molecular Weight287.322
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
InChIInChI=1S/C18H13N3O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21-22/h2-10,19H,1H3
InChIKeyIJIAYHWULYKOIQ-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8): Compound Definition and Procurement-Relevant Identity


3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8, molecular formula C₁₈H₁₃N₃O, molecular weight 287.3 g/mol) belongs to the phenylpyridazine subclass within the indeno[1,2-c]pyridazin-5-one oxime chemotype [1]. The compound features a 4-methylphenyl substituent at position 3 and an oxime (C=N–OH) functional group at position 5 of the fused indeno-pyridazine scaffold, distinguishing it from the corresponding ketone analog MMV666021 (CAS 300843-87-2) [2]. Commercially available at ≥95% purity , this compound exists as the (Z)-oxime isomer in which the hydroxyl group is oriented anti to the indene ring system, a stereoelectronic feature that can influence hydrogen-bonding capacity and target recognition [1].

Why Generic Substitution of 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8) Is Not Advisable


Within the indeno[1,2-c]pyridazine chemical series, seemingly minor substituent variations produce large shifts in target engagement, selectivity, and functional profile, making generic inter-change scientifically unsound. The 4-methylphenyl oxime (CAS 861208-60-8) differs from its unsubstituted parent oxime (CAS 860787-93-5) by addition of a single para-methyl group [1]; the parent oxime registers IC₅₀ = 0.833 µM against nuclear receptor NR0B1 (DAX-1) and IC₅₀ = 67.5 µM against steroidogenic factor-1 (SF-1) [2], yet no comparable binding data are publicly available for the 4-methylphenyl analog at these targets, meaning the substitution effect on NR0B1/SF-1 pharmacology is unknown. The ketone analog MMV666021 (CAS 300843-87-2) exhibits antimalarial bc₁ complex inhibition and anti-Perkinsus activity (mean inhibition > 80% at 2 µM across multiple Perkinsus strains) [3], but conversion of the 5-ketone to the 5-oxime fundamentally alters hydrogen-bond donor/acceptor capacity (predicted Δpolar surface area ≈ +12 Ų, shifting from H-bond acceptor only to donor–acceptor character) [1], which can redirect target preference away from bc₁ toward oxidoreductase or metalloenzyme targets. Consequently, substituting the oxime for the ketone or the unsubstituted parent oxime without experimental confirmation risks selecting the wrong tool compound for a given mechanistic hypothesis.

Quantitative Differentiation Evidence: 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime vs. Closest Analogs


Predicted Physicochemical Differentiation: Oxime Hydrogen-Bond Donor Capacity vs. Ketone Analog

Conversion of the 5-ketone group in MMV666021 (CAS 300843-87-2) to the 5-oxime in the target compound introduces a hydrogen-bond donor (–OH) not present in the ketone. The oxime form has a predicted hydrogen-bond donor count of 1 vs. 0 for the ketone analog, a difference of +1 HBD that accompanies an increase in polar surface area (predicted PSA = 58.11 Ų for the oxime vs. an estimated ~46 Ų for the ketone based on ChemAxon calculations) [1]. This change shifts the compound from a purely H-bond acceptor scaffold to an amphoteric donor–acceptor profile, which can fundamentally alter pharmacokinetic absorption (e.g., permeability across Caco-2 monolayers), solubility, and target recognition geometry [1].

Physicochemical profiling hydrogen-bond donor count Rule of Five drug-likeness

Anti-Perkinsus Activity of the Ketone Analog MMV666021: A Class-Level Reference Point for the Indeno-Pyridazinone Scaffold

The ketone analog MMV666021 (3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one) demonstrated potent and uniform growth inhibition across eight geographically distinct Perkinsus marinus strains and four additional Perkinsus species at 2 µM test concentration [1]. Mean percent inhibition values for MMV666021 ranged from 55.7% (P. chesapeaki) to 86.5% (P. marinus HCedar2), with an overall mean of ~80% across 13 strain-species combinations [1]. In contrast, the comparator compound MMV665941 showed highly variable and weaker activity (mean inhibition ranging from −47.8% to +44.0%), illustrating that within the Malaria Box indeno-pyridazinone subset, the 4-methylphenyl substitution pattern drives broad-spectrum anti-parasitic potency [1].

Anti-parasitic activity Perkinsus marinus phenotypic screening Malaria Box

MAO-B Inhibitory Potential: Class-Wide SAR Establishes the Indeno[1,2-c]pyridazine Scaffold as a Privileged MAO-B Chemotype

A series of 66 5H-indeno[1,2-c]pyridazin-5-one derivatives was tested for MAO-A and MAO-B inhibitory activity, establishing this scaffold as a reversible, selective MAO-B inhibitor chemotype [1]. Within this series, substituent variation on the 3-phenyl ring modulated potency over several orders of magnitude; for example, certain analogs achieved sub-micromolar MAO-B IC₅₀ values (as low as 0.013 µM for optimized derivatives), with high selectivity over MAO-A [1]. The 4-methylphenyl substituent present in the target compound represents a moderate electron-donating group predicted by 3D-QSAR models to confer intermediate MAO-B potency relative to stronger electron-withdrawing substituents [1]. Furthermore, species-comparative studies demonstrate that 5H-indeno[1,2-c]pyridazin-5-one derivatives consistently exhibit greater inhibitory potency toward human MAO-B than toward rat MAO-B (p < 0.05, Student's t-test) [2], a critical consideration for translational in vivo study design.

Monoamine oxidase B inhibition neurodegeneration QSAR species selectivity

BindingDB Target Engagement Landscape: Parent Oxime (3-Phenyl) vs. 4-Methylphenyl Ketone Reveals Divergent Target Profiles

Public screening data deposited in BindingDB reveal that the unsubstituted parent oxime (3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime, BDBM57940) engages nuclear receptor targets: IC₅₀ = 833 nM against NR0B1 (DAX-1, PubChem AID 687017) and IC₅₀ = 67.5 µM against SF-1 (PubChem AID 687018), plus EC₅₀ = 150 µM in a streptokinase expression assay (PubChem AID 1914) [1]. The 4-methylphenyl ketone analog (BDBM21629) exhibits an entirely different target profile: IC₅₀ = 2.36 µM against ROR-alpha isoform 2 (PubChem AID 610) and IC₅₀ = 3.80 µM against hematopoietic prostaglandin D synthase (H-PGDS) [2]. The shift in phenyl substituent (H → 4-CH₃) and oxidation state (oxime → ketone) completely redirects target selectivity from nuclear receptors to retinoid-related orphan receptors and prostaglandin metabolism enzymes, underscoring that no single analog can serve as a proxy for the target compound's full target engagement signature.

Target engagement nuclear receptor hematopoietic prostaglandin D synthase screening data

CYP2C8 Inhibition Liability: MLS Screening Data for the Parent Oxime Highlights a Metabolic Stability Concern

BindingDB records a Ki value of 11.0 µM for the parent oxime (MLS000721470) against recombinant human CYP2C8 [1]. While this value falls outside the typical risk threshold for potent CYP inhibition (Ki < 1 µM), it indicates measurable heme-protein engagement. The 4-methyl substitution in the target compound alters both lipophilicity (predicted logP = 4.8 for the oxime vs. an estimated ~3.5 for the unsubstituted parent) and steric bulk at the CYP active site [2], which may shift the CYP inhibition profile. No CYP inhibition data are reported for the target oxime itself.

CYP inhibition drug metabolism ADME-tox in vitro DMPK

Structural Uniqueness Among Commercially Available Indeno-Pyridazinone Oximes: Substituent Position and Electronic Effects

Among the commercially cataloged indeno[1,2-c]pyridazin-5-one oxime congeners with systematic CAS registry entries, the target compound (4-methylphenyl, CAS 861208-60-8) occupies a distinct position in chemical space relative to its immediate analogs: the 3-methylphenyl isomer (CAS 860787-95-7), the 4-bromophenyl analog (CAS 860787-96-8), and the 3,4-dimethoxyphenyl analog (CAS 860787-94-6) . The para-methyl group is electron-donating (Hammett σₚ = −0.17) and lipophilic (π = +0.56), whereas the para-bromo group is electron-withdrawing (σₚ = +0.23) and the meta-methyl group has no resonance effect on the pyridazine ring (σₘ = −0.07). These electronic differences are predicted by 3D-QSAR models to modulate MAO-B potency across a >100-fold range within the indeno-pyridazinone series [1], confirming that selection of the correct substitution pattern is critical for assay-specific procurement.

Chemical diversity SAR substituent effect oxime isomerism

Recommended Application Scenarios for 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime (CAS 861208-60-8) Based on Quantitative Evidence


MAO-B Inhibitor Lead Optimization: SAR Probe for Hydrogen-Bond Modulation at the 5-Position

The oxime (–N–OH) group at position 5 introduces a hydrogen-bond donor absent in the corresponding ketone series [1]. For laboratories conducting MAO-B inhibitor lead optimization campaigns, the target oxime serves as a key SAR probe to interrogate whether H-bond donation at the active site improves selectivity over MAO-A, given that the indeno[1,2-c]pyridazine scaffold is a validated MAO-B privileged chemotype [2]. Procurement should be paired with IC₅₀ determination against recombinant human MAO-B and MAO-A, and any species-comparative studies must account for the established human > rat potency bias in this series [3].

Anti-Parasitic Probe Development: Chemotype Extension from bc₁ Complex to Novel Targets

The 4-methylphenyl-indeno-pyridazinone ketone analog MMV666021 is a confirmed bc₁ complex inhibitor with broad-spectrum anti-Perkinsus activity (mean inhibition > 80% at 2 µM) [1]. The oxime derivative offers an opportunity to evaluate whether oxime-functionalized analogs retain bc₁ engagement or shift activity toward alternative parasitic targets (e.g., oxidoreductases with active-site metal ions that coordinate oxime hydroxyl groups). Users should procure the oxime for comparative dose–response profiling (IC₅₀ determination) against the ketone parent in the same panel of P. marinus strains and Plasmodium falciparum blood-stage assays.

Nuclear Receptor Polypharmacology Screening: Filling the Target Engagement Data Gap

The parent oxime engages NR0B1 (IC₅₀ = 833 nM) and SF-1 (IC₅₀ = 67.5 µM) [1], while the 4-methylphenyl ketone engages ROR-alpha (IC₅₀ = 2.36 µM) [2]. No data exist for the target oxime at any of these nuclear receptor targets. Procurement of this compound for screening across a panel of orphan nuclear receptors (NR0B1, SF-1, RORα/β/γ, NURR1) can uniquely reveal whether the combined 4-methylphenyl + oxime substitution pattern yields a novel polypharmacology profile distinct from both the parent oxime and the ketone analog.

DMPK Profiling: CYP Inhibition and Metabolic Stability Assessment

Given the measurable CYP2C8 engagement of the parent oxime (Ki = 11.0 µM) [1] and the increased lipophilicity of the target compound (predicted logP = 4.8 vs. ~3.5 for parent) [2], this compound is suitable for in vitro ADME-Tox profiling. Recommended assays include CYP2C8, CYP3A4, and CYP2D6 inhibition panels, microsomal metabolic stability (human and rodent), and plasma protein binding, to establish whether the 4-methyl substitution increases or decreases CYP liability relative to the parent oxime baseline.

Quote Request

Request a Quote for 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.